

# Dauricine molecular formula and physical characteristics

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## Compound of Interest

Compound Name: *Dauricine*

Cat. No.: *B1265073*

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## Dauricine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dauricine** is a bisbenzylisoquinoline alkaloid predominantly isolated from the rhizome of *Menispermum dauricum*, a plant used in traditional Chinese medicine. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-arrhythmic, and potential anti-cancer effects. This document provides a detailed overview of its molecular formula, core physical characteristics, and the experimental methodologies used for their determination. Furthermore, it visualizes key signaling pathways influenced by **Dauricine** and outlines a general workflow for its isolation and characterization.

### Core Properties of Dauricine

The fundamental molecular and physical properties of **Dauricine** are summarized in the following tables for clarity and ease of reference.

#### Table 1: General Properties of Dauricine

Property	Value
Molecular Formula	C <sub>38</sub> H <sub>44</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	624.77 g/mol
CAS Number	524-17-4
Compound Type	Bisbenzylisoquinoline Alkaloid

**Table 2: Physical Characteristics of Dauricine**

Property	Value
Appearance	Slightly yellow amorphous base; Solid powder
Melting Point	115 °C
Optical Rotation	[α] <sub>D</sub> <sup>11</sup> -139° in methanol

**Table 3: Solubility Profile of Dauricine**

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Soluble (≥62.4 mg/mL)
Ethanol	Soluble (≥25.6 mg/mL)
Acetone	Soluble
Benzene	Soluble
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Ether	Slightly Soluble
Water	Insoluble
PBS (pH 7.2)	Slightly Soluble (0.1-1 mg/mL) <a href="#">[1]</a>

## Experimental Protocols

The characterization of **Dauricine** relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

### Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[2][3]

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of finely powdered, dry **Dauricine** is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed.[4]
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[2]
- **Heating:** The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4]
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[4]

### Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative solubility is often determined by observing the dissolution of a small amount of solute in a given solvent.

Methodology (Qualitative):

- **Sample Preparation:** A small, measured amount of **Dauricine** (e.g., 25 mg) is placed in a test tube.<sup>[5]</sup>
- **Solvent Addition:** The chosen solvent (e.g., 0.75 mL of DMSO) is added in small portions.<sup>[5]</sup>
- **Mixing:** After each addition, the test tube is vigorously shaken to facilitate dissolution.<sup>[5]</sup>
- **Observation:** The solution is visually inspected for any undissolved particles. If the solid completely dissolves, it is deemed soluble. If it remains as a suspension or precipitate, it is considered insoluble or slightly soluble.

## Measurement of Optical Rotation

**Principle:** Chiral molecules, like **Dauricine**, rotate the plane of plane-polarized light. The angle of rotation is measured using a polarimeter. The specific rotation is a characteristic property of a chiral compound.<sup>[6]</sup>

**Methodology:**

- **Solution Preparation:** A solution of **Dauricine** is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., methanol) in a volumetric flask.
- **Polarimeter Setup:** The polarimeter is calibrated using a blank (the pure solvent).<sup>[6]</sup>
- **Measurement:** The sample solution is placed in a polarimeter cell of a known path length. Plane-polarized light (typically from a sodium D-line source, 589.3 nm) is passed through the solution.<sup>[6]</sup>
- **Data Acquisition:** The angle of rotation ( $\alpha$ ) is measured. The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (c * l)$  where 'c' is the concentration in g/mL and 'l' is the path length in decimeters. The temperature and wavelength used are also reported.

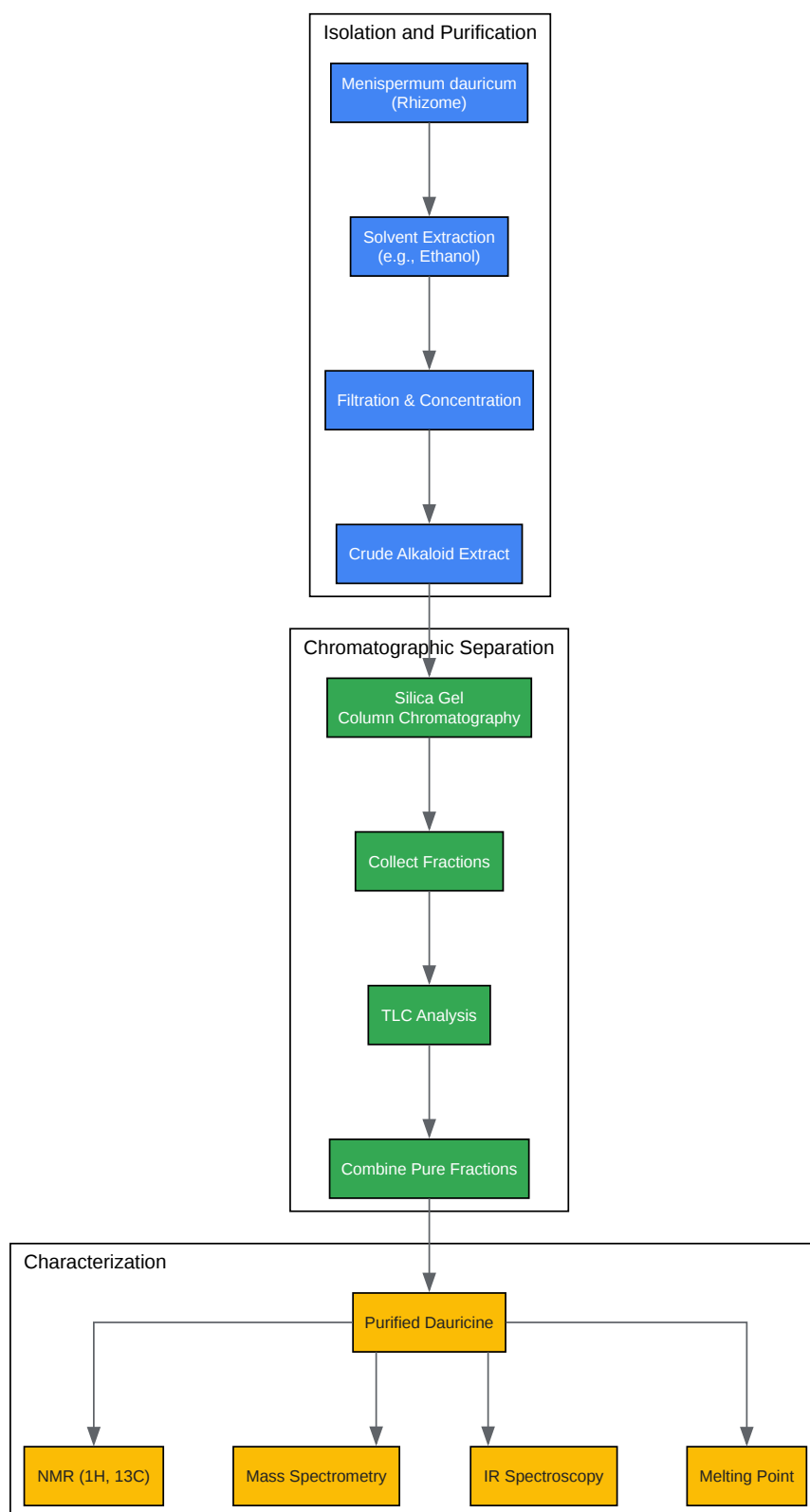
## Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of **Dauricine**'s identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For analysis, a sample of **Dauricine** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) and placed in a strong magnetic field.[7][8]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. A sample can be prepared as a thin film on a salt plate (e.g., KBr) or as a KBr pellet.[9][10]
- UV-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within the molecule. A dilute solution of **Dauricine** is prepared in a suitable solvent (e.g., ethanol or methanol), and its absorbance is measured across the UV and visible light spectrum.[11][12]

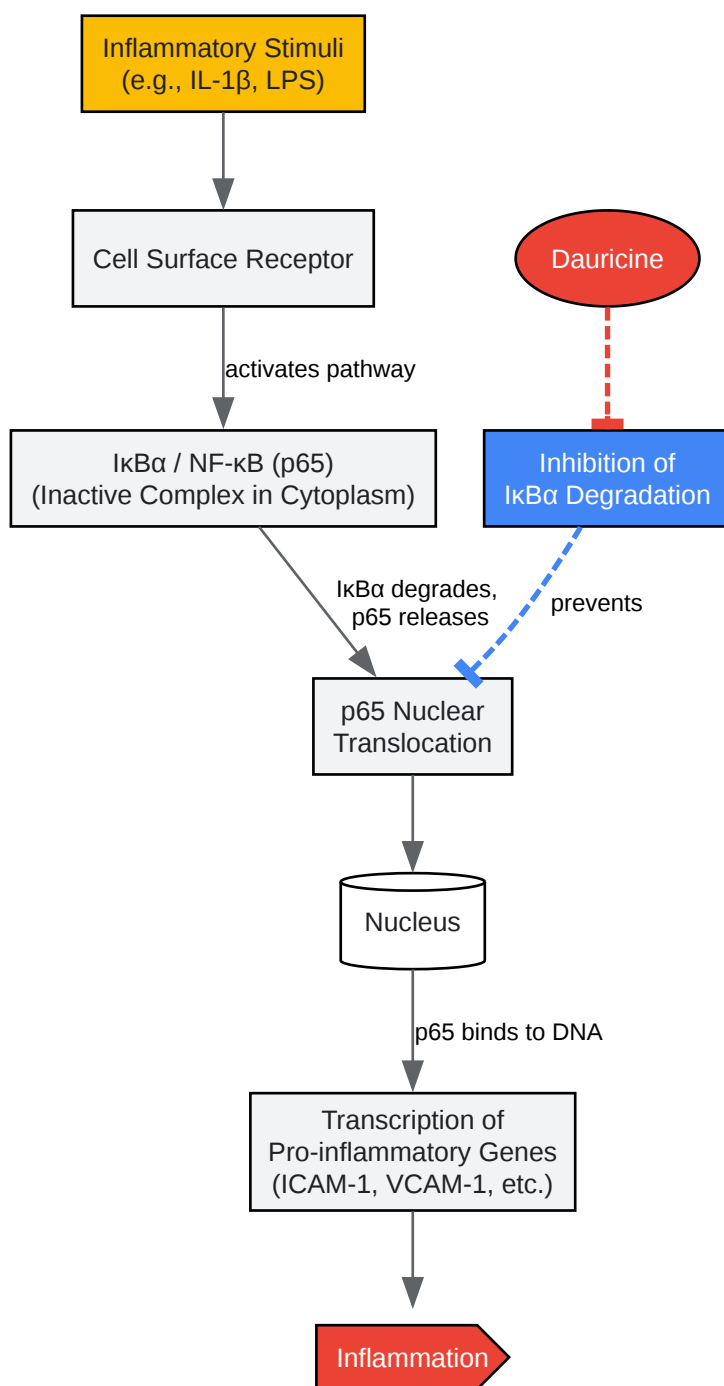
## Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to **Dauricine**.



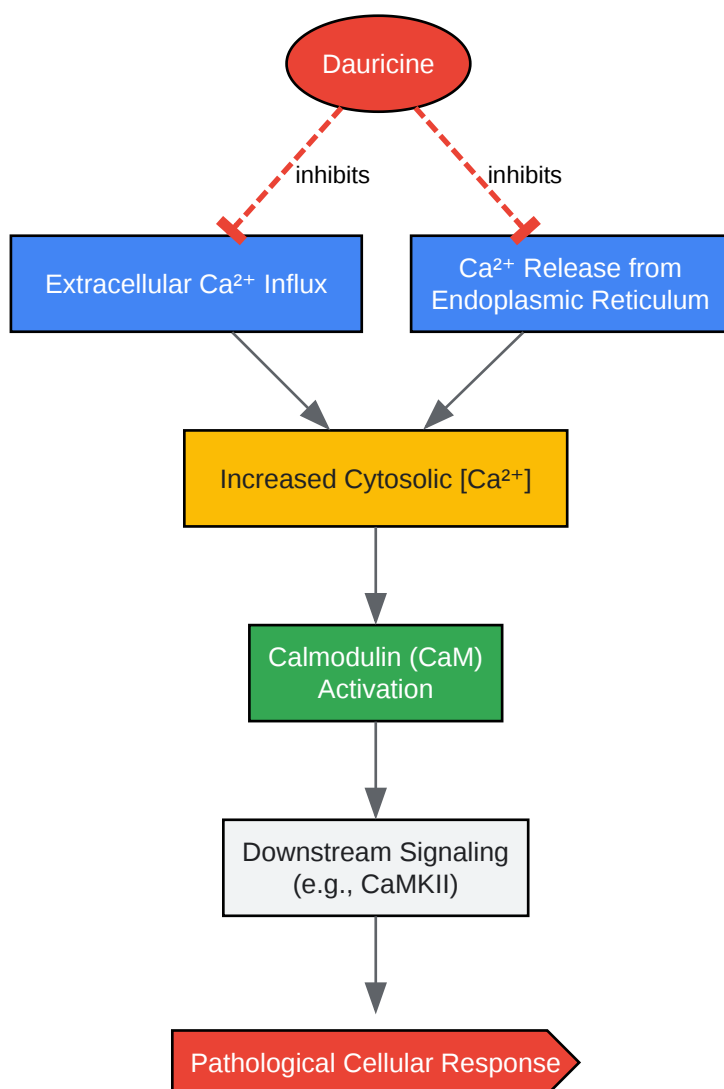
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Caption: Experimental workflow for the isolation and characterization of **Dauricine**.



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Caption: **Dauricine's** inhibitory effect on the NF- $\kappa$ B signaling pathway.[13][14][15][16]



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Caption: **Dauricine's** modulation of intracellular Calcium (Ca<sup>2+</sup>) signaling.[1][17][18][19][20]

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